tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate
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Overview
Description
tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl ester group, an amino group, and a hydroxy-oxoisoindolinyl moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate typically involves multiple steps. One common method includes the reaction of 3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione with tert-butyl 6-(tosyloxy)hexanoate in the presence of potassium carbonate (K2CO3) and sodium iodide (NaI) in dimethylformamide (DMF) at 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
- 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Uniqueness
tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H22N2O5 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-4-(6-hydroxy-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-14(21)7-6-13(15(18)22)19-9-10-8-11(20)4-5-12(10)16(19)23/h4-5,8,13,20H,6-7,9H2,1-3H3,(H2,18,22) |
InChI Key |
KPTPMHLRDDDAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
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